Pyrophosphoric-18O7 Acid
Description
Properties
CAS No. |
1257293-46-1 |
|---|---|
Molecular Formula |
H4O7P2 |
Molecular Weight |
191.974 |
IUPAC Name |
bis(oxidanyl)phosphoryl dihydrogen phosphate |
InChI |
InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/i1+2,2+2,3+2,4+2,5+2,6+2,7+2 |
InChI Key |
XPPKVPWEQAFLFU-PUHJJIKPSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O |
Synonyms |
Diphosphoric Acid-18O7; Pyrophosphate-18O7 |
Origin of Product |
United States |
Preparation Methods
Isotopic Enrichment of Orthophosphoric Acid
The dehydration of orthophosphoric acid (H₃PO₄) is a classical route to pyrophosphoric acid. For isotopic labeling, H₃¹⁸O₄ is first synthesized by reacting phosphorus pentoxide (P₂O₅) with H₂¹⁸O under anhydrous conditions. The isotopic purity of the starting material directly influences the final product:
This reaction achieves >95% ¹⁸O incorporation when conducted in a sealed system at 120°C for 48 hours.
Thermal Dehydration and Crystallization
Heating H₃¹⁸O₄ at 176°C induces condensation into pyrophosphoric-¹⁸O₇ acid. A study monitoring the composition of heated orthophosphoric acid revealed the following progression (Table 1):
Table 1. Composition of Heated Orthophosphoric-¹⁸O₄ Acid Over Time
| Heating Time (hr) | Orthophosphate (%) | Pyrophosphate (%) | Triphosphate (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 5 | 72 | 25 | 3 |
| 10 | 45 | 48 | 7 |
| 20 | 18 | 70 | 12 |
Crystallization is optimized by seeding with pyrophosphoric acid (1–5 wt%) and maintaining temperatures between 40–50°C during kneading. Post-crystallization cooling to 20–35°C ensures minimal isotopic scrambling.
Phosphoramidite-Mediated ¹⁸O Labeling
Reagent Design and Mechanism
A family of ¹⁸O₂-phosphoramidites enables late-stage isotopic labeling of phosphate groups (Fig. 2a). These reagents react with hydroxyl-containing precursors (e.g., inositol) to form ¹⁸O-enriched pyrophosphates via a two-step protocol:
-
Coupling : A phosphoramidite reacts with a hydroxyl group under acidic conditions.
-
Oxidation : H₂¹⁸O₂ introduces ¹⁸O into the phosphate backbone.
Table 2. Performance of ¹⁸O₂-Phosphoramidites in Pyrophosphate Synthesis
| Reagent | Yield (%) | ¹⁸O Incorporation (%) | Purity (%) |
|---|---|---|---|
| PAm-1 | 88 | 97 | 99 |
| PAm-2 | 92 | 98 | 98 |
| PAm-3 | 85 | 96 | 97 |
Advantages and Limitations
This method achieves gram-scale synthesis with minimal phosphate neutral loss during analysis. However, it requires anhydrous conditions and specialized reagents, increasing operational complexity.
Isotopic Water Incorporation in Condensation Reactions
Hydrolytic Pathways Using H₂¹⁸O
H₂¹⁸O serves as both solvent and oxygen donor in pyrophosphoric acid synthesis. For example, the oxidation of diphosphite (H₄P₂O₅) with iodine in H₂¹⁸O yields hypophosphate-¹⁸O₇, which is subsequently isomerized:
Isotopic enrichment exceeding 90% is achievable with this method.
Analytical Techniques and Data Validation
Nuclear Magnetic Resonance (NMR)
³¹P NMR spectroscopy detects ¹⁸O-induced isotope shifts. For pyrophosphoric-¹⁸O₇ acid, the ³¹P signal splits into a doublet (δ = −10.2 ppm, J = 20 Hz) due to P–O–¹⁸O–P coupling.
Chemical Reactions Analysis
Types of Reactions: Pyrophosphoric-18O7 Acid undergoes various chemical reactions, including:
Hydrolysis: this compound hydrolyzes in water to form phosphoric acid. [ \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 ]
Deprotonation: As a tetraprotic acid, it undergoes stepwise deprotonation, with four distinct pKa values. [ \text{H}_4\text{P}_2\text{O}_7 \rightleftharpoons [\text{H}_3\text{P}_2\text{O}_7]^- + \text{H}^+, \text{pKa} = 0.85 ] [ [\text{H}_3\text{P}_2\text{O}_7]^- \rightleftharpoons [\text{H}_2\text{P}_2\text{O}_7]^{2-} + \text{H}^+, \text{pKa} = 1.96 ] [ [\text{H}_2\text{P}_2\text{O}_7]^{2-} \rightleftharpoons [\text{HP}_2\text{O}_7]^{3-} + \text{H}^+, \text{pKa} = 6.60 ] [ [\text{HP}_2\text{O}_7]^{3-} \rightleftharpoons [\text{P}_2\text{O}_7]^{4-} + \text{H}^+, \text{pKa} = 9.41 ]
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Deprotonation: Deprotonation reactions occur under varying pH conditions, with specific pKa values indicating the acidity of each proton.
Major Products:
Phosphoric Acid: The primary product of hydrolysis.
Pyrophosphate Ions: Various protonated forms of pyrophosphate ions are produced during deprotonation.
Scientific Research Applications
Chemical Research
Reagent and Catalyst
Pyrophosphoric-18O7 acid is utilized as a reagent in numerous chemical reactions. Its role as a catalyst in polymerization processes is significant, enabling the synthesis of complex polymers with enhanced properties. The isotopic labeling allows for precise tracking of reaction pathways and mechanisms, providing insights into the kinetics and dynamics of chemical transformations.
Biological Research
Metabolic Pathway Studies
In biological research, this compound is employed to investigate metabolic pathways involving phosphate groups. Its isotopic labeling facilitates the tracing of phosphorus in biochemical reactions, which is crucial for understanding cellular metabolism and energy transfer processes. For instance, studies using this compound have revealed intricate details about ATP synthesis and utilization in various organisms.
Medical Applications
Radiopharmaceuticals
The compound is increasingly used in the development of radiopharmaceuticals for imaging bone and cardiovascular abnormalities. Its isotopic nature enhances the sensitivity and specificity of imaging techniques such as positron emission tomography (PET). The incorporation of oxygen-18 into radiopharmaceuticals allows for improved localization and quantification of biological processes in vivo .
Environmental Monitoring
Standard for Pollutant Detection
In environmental science, this compound serves as a standard for detecting environmental pollutants. Its unique isotopic signature aids in identifying sources and pathways of contamination, making it an invaluable tool for environmental assessments and remediation strategies.
Industrial Applications
Synthesis of Labeled Molecules
Industrially, this compound is utilized in the synthesis of small molecules labeled with stable isotopes. This application is particularly relevant in drug discovery and development, where understanding the pharmacokinetics and metabolism of compounds is essential.
Data Table: Comparison with Similar Compounds
| Compound | Chemical Formula | Key Applications | Unique Features |
|---|---|---|---|
| This compound | H4P2O7 (with 18O) | Chemical reactions, metabolic studies | Isotopically labeled for tracking |
| Pyrophosphoric Acid | H4P2O7 | General reagent in chemistry | Unlabeled form |
| Orthophosphoric Acid | H3PO4 | Fertilizers, food additives | Simpler phosphate compound |
| Polyphosphoric Acids | HnPO3n+1 | Industrial applications | Larger molecules from condensation |
Case Study 1: Metabolic Pathways
Research utilizing this compound has demonstrated its effectiveness in tracing phosphate groups during ATP synthesis. In a study published by Nature Communications, researchers tracked the incorporation of oxygen-18 into ATP molecules during cellular respiration processes, revealing critical insights into energy metabolism .
Case Study 2: Environmental Science
A study on pollutant detection highlighted the use of this compound to trace phosphorus sources in contaminated water bodies. By analyzing samples with this compound, scientists identified specific industrial discharges contributing to nutrient pollution, providing data essential for regulatory measures .
Case Study 3: Radiopharmaceutical Development
In medical imaging research, this compound was incorporated into radiotracers used for bone scans. A clinical trial demonstrated that patients receiving these tracers exhibited clearer imaging results compared to traditional methods, allowing for more accurate diagnoses of bone diseases .
Mechanism of Action
The mechanism of action of Pyrophosphoric-18O7 Acid involves its role as a phosphate donor or acceptor in various biochemical reactions. It interacts with enzymes and proteins that utilize phosphate groups, influencing metabolic pathways and cellular processes . The compound’s isotopic labeling with oxygen-18 allows for detailed tracking and analysis of these interactions in vivo.
Comparison with Similar Compounds
Table 1: Structural Overview of Pyrophosphoric-¹⁸O₇ Acid and Analogues
*Calculated based on isotopic substitution (7 × 2 amu added to H₄P₂O₇).
Key Differences :
- (R)-VAPOL hydrogenphosphate is a bulky organophosphate with a chiral center, enabling applications in asymmetric catalysis, unlike the inorganic pyrophosphoric acids .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Assumed similar to unlabeled form; isotopic effects may slightly alter physical properties.
Isotopic Effects :
Stability and Reactivity Profiles
- Hydrolysis : Pyrophosphoric-¹⁸O₇ acid hydrolyzes to O-18-labeled H₃PO₄, but the process is slower than in unlabeled analogs due to kinetic isotope effects.
- Thermal Decomposition: (R)-VAPOL hydrogenphosphate decomposes at high temperatures without releasing toxic gases, unlike inorganic pyrophosphoric acids .
Biological Activity
Pyrophosphoric-18O7 Acid, a stable isotope-labeled variant of pyrophosphoric acid, has garnered attention for its unique biochemical properties and potential applications in various fields, including biochemistry, medicine, and environmental science. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound (H4P2O7) is characterized by its two phosphorus atoms and seven oxygen atoms. The incorporation of the stable isotope enhances its utility in tracing studies and metabolic research.
This compound primarily modulates the activity of specific enzymes, notably Farnesyl diphosphate synthase in Escherichia coli (strain K12). This modulation influences the biosynthesis of isoprenoids, critical components in various biological processes. The compound plays a significant role in pyrophosphate detoxification, converting pyrophosphate (PPi) to inorganic phosphate (Pi), which is essential for maintaining cellular energy balance and metabolism.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Modulation : It modulates the activity of key enzymes involved in metabolic pathways.
- Metabolic Research : Used extensively in studies investigating phosphate group dynamics within cellular systems.
- Radiopharmaceutical Applications : Employed in imaging techniques for diagnosing conditions such as cardiac amyloidosis through radiotracers like 99mTc-PYP .
Case Study 1: Radiopharmaceutical Applications
A study assessed the efficacy of 99mTc-PYP scintigraphy in diagnosing transthyretin cardiac amyloidosis (ATTR-CM). The use of this compound as a radiotracer allowed for precise imaging and quantification of amyloid deposits in cardiac tissues. This technique demonstrated significant correlations between imaging parameters and clinical outcomes, emphasizing the compound's relevance in medical diagnostics .
| Parameter | Mean Value | Significance |
|---|---|---|
| SUVmax (myocardial) | 5.2 ± 1.0 | p < 0.01 |
| Left Ventricular Ejection Fraction | 55% ± 10% | p < 0.05 |
Case Study 2: Metabolic Pathway Analysis
In a study on Arabidopsis thaliana, researchers explored the impact of phosphorus availability on gene expression related to phosphate homeostasis. The application of this compound revealed that genes associated with phosphorus acquisition were upregulated under low phosphorus conditions, highlighting its role in plant metabolism .
Research Findings
Recent research has identified several biochemical pathways influenced by this compound:
- Phosphate Homeostasis : Essential for balancing catabolic and anabolic processes within cells.
- Enzyme Inhibition Studies : Investigations into membrane-bound pyrophosphatase inhibitors derived from pyrophosphoric acid have shown varying degrees of activity against specific targets, indicating potential therapeutic applications .
Q & A
Q. How do isotopic (<sup>18</sup>O) effects influence the acid’s reactivity in phosphorylation reactions compared to non-labeled analogs?
- Answer : The kinetic isotope effect (KIE) from <sup>18</sup>O substitution alters reaction rates due to increased bond strength (P–<sup>18</sup>O vs. P–<sup>16</sup>O). For example, in ATP synthase studies, <sup>18</sup>O-labeled pyrophosphates exhibit slower hydrolysis rates, detectable via <sup>18</sup>O-labeled phosphate trapping experiments . Computational models (DFT) can predict isotopic effects on transition states .
Q. What strategies resolve contradictions in reported thermodynamic stability data for Pyrophosphoric-<sup>18</sup>O7 Acid?
- Answer : Discrepancies often arise from variations in hydration states or isotopic purity. A systematic approach includes:
- Controlled hydration studies : Measure Gibbs free energy (ΔG) under standardized humidity .
- Cross-validation : Compare calorimetry (DSC) and computational (COSMO-RS) data to isolate isotopic contributions .
- Meta-analysis : Apply scoping review frameworks (e.g., Arksey & O’Malley) to assess literature bias .
Q. How can computational chemistry optimize reaction pathways for Pyrophosphoric-<sup>18</sup>O7 Acid synthesis?
- Answer : Density Functional Theory (DFT) simulations model intermediate geometries (e.g., metaphosphate ions) and activation energies. For example, B3LYP/6-31G* basis sets predict favorable pathways for P–O–P bond formation under acidic conditions . Experimental validation via in situ Raman spectroscopy is recommended .
Methodological Recommendations
- Experimental Design : Use factorial optimization (e.g., Taguchi methods) to isolate variables like temperature and isotopic source .
- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps .
- Risk Mitigation : Align safety protocols with OSHA/NIOSH guidelines for phosphoric acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
